1-Benzyl-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea
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Overview
Description
Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Compounds with a piperidine moiety show a wide variety of biological activities . They are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Synthesis Analysis
Piperidine is an organic heterocyclic amine widely used as a building block and reagent in synthesizing organic compounds . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like “1-Benzyl-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea” would depend on its specific structure. For example, a related compound, 1-Benzyl-3-methyl-4-piperidinone, has a molecular formula of C13H17NO and an average mass of 203.280 Da .Scientific Research Applications
Antiacetylcholinesterase Activity
- Research has shown that certain flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, which are structurally related to the queried compound, demonstrated significant antiacetylcholinesterase activity. These compounds were designed to optimize spacer length linking pharmacophoric moieties for efficient interaction with enzyme hydrophobic binding sites (Vidaluc et al., 1995).
Synthesis and Biochemical Evaluation
- Another study focused on the synthesis and evaluation of 1-ar(o)yl-3-2-(1-benzyl-4-piperidinyl)ethylurea derivatives for their antiacetylcholinesterase activity, revealing potent inhibitory activities in this class of compounds (Vidaluc et al., 1994).
Antimicrobial and Anti-Proliferative Activities
- A study on 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides and related derivatives, which share a common structural motif with the queried compound, showed marked antimicrobial activities against various bacteria and yeast-like pathogens. Some of these compounds also displayed significant anti-proliferative activity against human tumor cell lines (Al-Mutairi et al., 2019).
Virtual Screening and Pharmacokinetic Characterization
- In a study involving virtual screening targeting the urokinase receptor, compounds structurally similar to the queried chemical were synthesized and evaluated. These compounds showed potential in breast cancer invasion, migration, and angiogenesis assays, suggesting their relevance in cancer research (Wang et al., 2011).
Structure-Activity Relationships in Soluble Epoxide Hydrolase Inhibition
- Research on 1,3-disubstituted ureas possessing a piperidyl moiety, similar to the queried compound, explored their role as inhibitors of human and murine soluble epoxide hydrolase. These inhibitors showed improvements in pharmacokinetic parameters and potential in reducing hyperalgesia in inflammatory pain models (Rose et al., 2010).
Mechanism of Action
Future Directions
The future directions in the field of piperidine derivatives are promising. They play a significant role in the pharmaceutical industry, and their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety are ongoing .
Properties
IUPAC Name |
1-benzyl-3-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3OS/c23-19(20-12-16-4-2-1-3-5-16)21-13-17-6-9-22(10-7-17)14-18-8-11-24-15-18/h1-5,8,11,15,17H,6-7,9-10,12-14H2,(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRNPSUPKDDQPCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NCC2=CC=CC=C2)CC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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